N*1*-[1-(3-Chloro-phenyl)-ethyl]-N*1*-cyclopropyl-ethane-1,2-diamine N*1*-[1-(3-Chloro-phenyl)-ethyl]-N*1*-cyclopropyl-ethane-1,2-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13480077
InChI: InChI=1S/C13H19ClN2/c1-10(11-3-2-4-12(14)9-11)16(8-7-15)13-5-6-13/h2-4,9-10,13H,5-8,15H2,1H3
SMILES: CC(C1=CC(=CC=C1)Cl)N(CCN)C2CC2
Molecular Formula: C13H19ClN2
Molecular Weight: 238.75 g/mol

N*1*-[1-(3-Chloro-phenyl)-ethyl]-N*1*-cyclopropyl-ethane-1,2-diamine

CAS No.:

Cat. No.: VC13480077

Molecular Formula: C13H19ClN2

Molecular Weight: 238.75 g/mol

* For research use only. Not for human or veterinary use.

N*1*-[1-(3-Chloro-phenyl)-ethyl]-N*1*-cyclopropyl-ethane-1,2-diamine -

Specification

Molecular Formula C13H19ClN2
Molecular Weight 238.75 g/mol
IUPAC Name N'-[1-(3-chlorophenyl)ethyl]-N'-cyclopropylethane-1,2-diamine
Standard InChI InChI=1S/C13H19ClN2/c1-10(11-3-2-4-12(14)9-11)16(8-7-15)13-5-6-13/h2-4,9-10,13H,5-8,15H2,1H3
Standard InChI Key DPFPHWXJZGZBMU-UHFFFAOYSA-N
SMILES CC(C1=CC(=CC=C1)Cl)N(CCN)C2CC2
Canonical SMILES CC(C1=CC(=CC=C1)Cl)N(CCN)C2CC2

Introduction

N1-[1-(3-Chloro-phenyl)-ethyl]-N1-cyclopropyl-ethane-1,2-diamine is a complex organic compound with a unique molecular structure, featuring a chlorinated phenyl group, a cyclopropyl group, and an ethane-1,2-diamine backbone. This compound is classified under the CAS number 170119-33-2 and is of interest in various fields, particularly in medicinal chemistry and organic synthesis due to its potential biological activity and reactivity profile .

Synthesis Methods

The synthesis of N1-[1-(3-Chloro-phenyl)-ethyl]-N1-cyclopropyl-ethane-1,2-diamine typically involves the formation of carbon-nitrogen bonds through catalytic asymmetric synthesis. One effective approach is the aminolysis of meso-aziridines, which allows for the introduction of chiral amines with high enantioselectivity.

Synthesis Parameters

  • Temperature: Careful control is necessary to optimize yield and selectivity.

  • Reaction Time: Influences the extent of reaction completion.

  • Catalyst Choice: Plays a critical role in facilitating reactions and minimizing side products.

Potential Applications

This compound is of interest in medicinal chemistry due to its potential interactions with biological targets. It may serve as a building block for biologically active compounds, including drugs with antimicrobial or anticancer properties.

Chemical Reactions and Mechanism of Action

N1-[1-(3-Chloro-phenyl)-ethyl]-N1-cyclopropyl-ethane-1,2-diamine participates in various chemical reactions typical for diamines, such as alkylation and acylation. These modifications can enhance its pharmacological properties or create derivatives for further study.

Mechanism of Action

The precise mechanism of action is not fully elucidated but can be inferred based on its structural features. Further studies involving binding assays and biological evaluations are necessary to clarify its interactions with enzymes or receptors.

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